molecular formula C14H20N2O B7458457 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide

4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide

Cat. No.: B7458457
M. Wt: 232.32 g/mol
InChI Key: ACFQCOHGQYWPEA-UHFFFAOYSA-N
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Description

4-Methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide typically involves the following steps:

Chemical Reactions Analysis

4-Methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

When compared to other piperidine derivatives, 4-methyl-~{N}-(phenylmethyl)piperidine-1-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

IUPAC Name

N-benzyl-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-7-9-16(10-8-12)14(17)15-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFQCOHGQYWPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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